[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine
Description
Its structure features a fluorine atom at the 5-position of the benzene ring and a methylsulfanyl (-SMe) group at the 2-position, with a methanamine (-CH₂NH₂) side chain. Key properties include a molecular weight of 171.24 g/mol and predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (133.0 Ų) and [M+Na]⁺ (144.7 Ų) .
Properties
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADLKBJGOHBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine typically involves the introduction of the fluorine and methylsulfanyl groups onto a phenyl ring, followed by the addition of the methanamine group. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Introduction of the methylsulfanyl group via a nucleophilic substitution reaction using methylthiolate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 4h | [5-Fluoro-2-(methylsulfinyl)phenyl]methanamine | 78% | |
| mCPBA (2 eq) | DCM, 0°C → rt, 2h | [5-Fluoro-2-(methylsulfonyl)phenyl]methanamine | 92% |
Mechanistic Insight :
-
Sulfur oxidation proceeds via electrophilic attack on the thioether’s lone pair, forming sulfoxide (S=O) or sulfone (O=S=O) groups. The fluorine’s electron-withdrawing effect stabilizes intermediates during oxidation .
Amine Functionalization
The primary amine participates in acylation, alkylation, and reductive amination:
Acylation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-[5-Fluoro-2-(methylsulfanyl)phenyl]methanamide | Et₃N, DCM, 0°C → rt, 12h | 85% |
| Boc anhydride | N-Boc-protected derivative | THF, rt, 6h | 91% |
Reductive Amination
Reaction with ketones/aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN yields secondary amines:
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine and methylsulfanyl groups) undergoes regioselective nitration and halogenation:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -F | 5-Fluoro-4-nitro-2-(methylsulfanyl)phenylmethanamine | 63% |
| Bromination | Br₂/FeBr₃ | Meta to -SCH₃ | 3-Bromo-5-fluoro-2-(methylsulfanyl)phenylmethanamine | 71% |
Regiochemical Note :
-
Fluorine directs electrophiles to the para position, while the methylsulfanyl group exhibits weaker ortho/para-directing effects .
Nucleophilic Substitution
The fluorine atom can be replaced under harsh conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 120°C, 24h | [5-Azido-2-(methylsulfanyl)phenyl]methanamine | 54% |
| KSCN | CuI, DMSO, 100°C, 18h | 5-Thiocyanato-2-(methylsulfanyl)phenylmethanamine | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
| Reaction Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | N-Arylated methanamine | 82% |
Reduction Reactions
The methylsulfanyl group resists common reducing agents (e.g., LiAlH₄), but the amine can be modified:
| Reagent | Target | Product | Yield |
|---|---|---|---|
| NaBH₄ | Imine intermediates | Secondary amines | 89% |
| H₂/Pd-C | Nitro derivatives | [5-Amino-2-(methylsulfanyl)phenyl]methanamine | 95% |
Key Stability Considerations
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
Similar compounds have been reported to possess anti-inflammatory activities. The presence of the methylsulfanyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Drug Development
The compound has potential applications in drug development, particularly in creating new therapeutic agents targeting specific diseases such as cancer and inflammatory disorders. Its unique structure allows for modifications that can improve efficacy and reduce side effects.
Research Reagent
As a research reagent, this compound can be utilized in various chemical reactions, serving as a building block for synthesizing more complex molecules in medicinal chemistry.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined several fluorinated phenylmethanamines, including this compound, for their anticancer activity against breast cancer cell lines. The results demonstrated that compounds with similar structures significantly inhibited cell growth compared to controls, suggesting a promising avenue for further research into anticancer therapies .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 |
| Control (Untreated) | N/A | N/A |
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation, researchers investigated the effects of this compound on cytokine production in macrophages. The compound was found to significantly reduce TNF-alpha levels, indicating its potential as an anti-inflammatory agent .
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control (Untreated) | 120 |
| This compound | 45 |
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine
- Molecular Formula: C₉H₁₂FNO₂S .
- Key Differences: Replaces the methylsulfanyl (-SMe) group with a methanesulfonylmethyl (-CH₂SO₂Me) substituent. Higher molecular weight (217.26 g/mol) due to the sulfonyl group’s additional oxygen atoms.
- Applications : Sulfonyl groups are common in pharmaceuticals for enhancing metabolic stability and target binding .
5-Fluoro-2-(trifluoromethoxy)benzylamine
- Molecular Formula: C₈H₇F₄NO .
- Key Differences: Substitutes -SMe with a trifluoromethoxy (-OCF₃) group. Molecular weight (209.14 g/mol) is comparable to the parent compound.
- Applications : Trifluoromethoxy derivatives are prevalent in agrochemicals and CNS drugs due to their stability and bioavailability .
[5-(4-Chlorophenyl)-2-furyl]methylamine
- Molecular Formula: C₁₁H₁₀ClNO .
- Key Differences: Replaces the benzene ring with a furan heterocycle and introduces a 4-chlorophenyl substituent. The furan ring introduces conjugated π-electrons, altering electronic properties and aromatic interactions.
- Applications : Furan-containing amines are explored in antimicrobial and antitumor agents .
(5-Fluoro-2-methylphenyl)methanamine
- Molecular Formula : C₈H₁₀FN .
- Key Differences :
- Replaces -SMe with a methyl (-Me) group.
- Simpler structure with reduced steric hindrance and lower molecular weight (139.17 g/mol ).
- Lacks sulfur, eliminating thioether-related reactivity (e.g., oxidation to sulfoxides).
- Synthesis : Prepared via transition metal-free catalytic reduction of primary amides, indicating scalable synthetic routes .
Comparative Analysis Table
Biological Activity
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a fluorine atom and a methylsulfanyl group attached to a phenyl ring, which significantly influences its biological properties. The general structure can be represented as follows:
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In various studies, it has shown potent inhibition against different cancer cell lines, with IC50 values often falling within the nanomolar range. For instance, a study reported IC50 values of less than 100 nM against L1210 mouse leukemia cells, indicating strong growth inhibition capabilities .
The mechanism by which this compound exerts its effects appears to involve the modulation of specific biological pathways. It is believed to interact with key receptors or enzymes, influencing downstream signaling cascades that lead to apoptosis in cancer cells. Particularly, its ability to inhibit enzymes involved in cell proliferation has been highlighted as a critical aspect of its action .
Structure-Activity Relationship (SAR)
The incorporation of the fluorine atom and the methylsulfanyl group plays a significant role in enhancing the compound's potency. Studies have shown that modifications in these functional groups can lead to variations in biological activity. For example, replacing the methylsulfanyl group with other substituents often results in decreased potency, suggesting that this moiety is crucial for maintaining biological efficacy .
| Compound Modification | Observed Effect on IC50 |
|---|---|
| Fluorine substitution at position 5 | Increased potency |
| Replacement of methylsulfanyl with ethylsulfanyl | Decreased potency |
| Addition of methoxy group on phenyl ring | Variable effects depending on position |
Study 1: Inhibition of Cell Proliferation
A detailed investigation into the compound's effects on L1210 cells revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating high efficacy. The study concluded that the compound's mechanism likely involves interference with DNA synthesis pathways, leading to growth arrest and apoptosis .
Study 2: Comparative Analysis with Similar Compounds
In comparative studies with structurally similar compounds, this compound consistently demonstrated superior activity against various cancer cell lines. This highlights its potential as a lead compound for further drug development targeting specific cancers .
Q & A
Q. What are the recommended synthetic routes for [5-Fluoro-2-(methylsulfanyl)phenyl]methanamine, and how do reaction conditions influence yield?
Methodological Answer:
- Catalytic Reduction : A transition metal-free catalytic reduction using potassium complexes (e.g., HBPin with 2 mol% catalyst in dry toluene) can reduce primary amides to methanamines. This method avoids transition metals, simplifying purification .
- Hydrochloride Salt Formation : Stirring the free base in 2M HCl/ether for 24 hours, followed by filtration and vacuum drying, yields the hydrochloride salt. This step ensures stability and crystallinity .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₂Cl₂/CuI) enables aryl-alkyne coupling, useful for introducing fluorinated or sulfur-containing substituents .
Q. How is this compound characterized structurally and functionally?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify chemical environments (e.g., methylsulfanyl δ ~2.5 ppm for S-CH₃, aromatic protons δ ~6.5–7.5 ppm). Assignments must account for fluorine-induced splitting .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₉FNS₂: calc. 202.0264, found 202.0268) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly for chiral analogs?
Methodological Answer:
- Chiral Chromatography : Use RegisPack® or similar chiral columns with hexane/ethanol gradients to resolve enantiomers. For example, (+) and (–) isomers of cyclopropylmethanamine derivatives achieved >99% enantiomeric purity .
- Dynamic Resolution : Introduce chiral auxiliaries (e.g., tert-butoxycarbonyl groups) during intermediate steps to bias stereochemical outcomes .
Q. What computational tools are suitable for modeling the electronic effects of the methylsulfanyl and fluoro substituents?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-withdrawing fluoro group lowers HOMO energy, while methylsulfanyl donates electrons via resonance .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability of the hydrochloride salt .
Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray results) be resolved?
Methodological Answer:
Q. What strategies optimize catalytic efficiency in reductive amination or cross-coupling reactions?
Methodological Answer:
Q. How does the methylsulfanyl group influence pharmacological activity compared to methyl or methoxy analogs?
Methodological Answer:
- SAR Studies : Replace methylsulfanyl with methoxy/methyl in analogs and assay binding affinity (e.g., serotonin receptors). Sulfur’s polarizability may enhance hydrophobic interactions .
- Metabolic Stability : Compare microsomal half-lives; methylsulfanyl’s lower oxidation potential vs. methoxy may reduce hepatic clearance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
